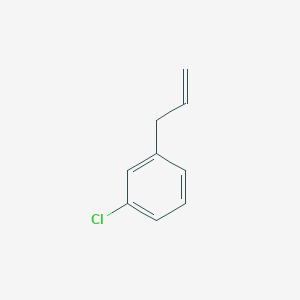

3-(3-Chlorophenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLHDGQKBPNWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374049 | |

| Record name | 1-allyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-17-3 | |

| Record name | 1-allyl-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Organic Synthesis

The strategic placement of the chlorine atom on the phenyl ring and the presence of a terminal double bond in the propene group make 3-(3-Chlorophenyl)-1-propene a highly valuable intermediate in organic synthesis. The chloro-substituent modifies the electronic properties of the aromatic ring, influencing its reactivity in various chemical transformations. The propene moiety, on the other hand, provides a reactive handle for a multitude of addition and coupling reactions.

This dual functionality allows for sequential and selective modifications, enabling the construction of intricate molecular architectures. For instance, the double bond can readily participate in reactions such as hydrogenation, halogenation, and epoxidation, while the aromatic ring can undergo nucleophilic aromatic substitution or cross-coupling reactions. This versatility makes it an attractive starting material for the synthesis of a diverse range of compounds, including those with potential biological activity.

Research Trends and Methodological Advancements

Recent research has increasingly focused on leveraging the unique reactivity of 3-(3-Chlorophenyl)-1-propene and its derivatives in novel synthetic strategies. A notable trend is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful tools for the formation of carbon-carbon bonds. smolecule.com These methods allow for the efficient connection of the 3-chlorophenylpropene unit to other organic fragments, facilitating the rapid assembly of complex molecular frameworks.

Furthermore, advancements in catalysis have led to the development of asymmetric transformations involving derivatives of this compound. For example, the asymmetric dihydroxylation of related silyl (B83357) enol ethers has been employed in the synthesis of chiral intermediates for pharmaceuticals. google.com Research is also exploring the use of this compound and its analogs in cycloaddition reactions to construct heterocyclic systems, which are prevalent in many biologically active molecules. researchgate.net These methodological advancements are expanding the synthetic utility of this compound and paving the way for the discovery of new chemical entities.

Role As a Fundamental Chemical Scaffold and Precursor

Direct Synthesis Pathways

Direct synthesis pathways aim to construct the this compound molecule in a single or a few straightforward steps from readily available starting materials.

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a key strategy for synthesizing 3-arylpropenes. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, often palladium. acs.orgcem.com

For the synthesis of this compound, a common approach would involve the reaction of a 3-chlorophenyl organometallic reagent with an allyl halide. For instance, a Grignard reagent such as 3-chlorophenylmagnesium bromide could be coupled with allyl bromide. Alternatively, Suzuki-Miyaura coupling, which utilizes an organoboron compound, is a widely used method for creating carbon-carbon bonds. libretexts.orgpressbooks.pub In this context, 3-chlorophenylboronic acid could be reacted with an allyl halide or a related derivative under palladium catalysis. pressbooks.pubsmolecule.com Another relevant method is the Gilman coupling, which employs a lithium diorganocopper reagent. libretexts.org

The general scheme for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. youtube.com

Table 1: Examples of Organometallic Coupling Reactions for Arylpropene Synthesis

| Coupling Reaction | Organometallic Reagent | Organic Halide/Electrophile | Catalyst |

| Suzuki-Miyaura | Arylboronic acid | Allyl halide | Palladium complex |

| Grignard | Arylmagnesium halide | Allyl halide | - |

| Gilman | Lithium diorganocopper | Allyl halide | - |

| Heck | Alkene (propene) | Aryl halide | Palladium complex |

This table provides a generalized overview of common organometallic coupling reactions applicable to the synthesis of arylpropenes.

Nucleophilic Substitution Reactions with Chlorinated Aromatic Precursors

Nucleophilic substitution reactions offer another direct route to this compound. However, nucleophilic aromatic substitution (SNA_r_) on simple aryl halides like chlorobenzene (B131634) is generally difficult due to the high strength of the carbon-halogen bond. askfilo.comvedantu.com The reactivity can be enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate carbanion (Meisenheimer complex). pressbooks.pub

A more feasible approach within this category involves the reaction of a nucleophilic allyl source with a suitable electrophilic chlorinated aromatic precursor. While direct substitution on 3-chloroaniline (B41212) or similar compounds is challenging, alternative strategies can be employed. For instance, under specific and often harsh conditions, chlorobenzene can react with strong nucleophiles. pressbooks.pub A more common strategy involves the use of a benzyne (B1209423) intermediate, formed by the elimination of HX from an aryl halide in the presence of a very strong base like sodium amide. masterorganicchemistry.com The benzyne can then be trapped by a nucleophile.

Reactions Involving Halogenated Propene Derivatives

This approach involves the reaction of a halogenated propene, such as allyl chloride or allyl bromide, with a suitable 3-chlorophenyl nucleophile. Allyl halides are particularly reactive in nucleophilic substitution reactions (both SN1 and SN2) because the double bond can stabilize the transition state or a carbocation intermediate. askfilo.comspcmc.ac.in

Aryl Grignard reagents or organolithium compounds derived from 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene (B1293798) can act as the nucleophile, attacking the electrophilic carbon of the allyl halide. This method directly forms the desired carbon-carbon bond.

Synthesis via Precursor Modification

This strategy involves synthesizing a related molecule first and then modifying it through one or more chemical transformations to arrive at the final product, this compound.

Selective Halogenation Methods

Selective halogenation is a critical tool for introducing a chlorine atom at the desired position on a pre-existing phenylpropene or a related precursor. The direct halogenation of arenes with chlorine or bromine typically requires a Lewis acid catalyst like iron(III) chloride. ncert.nic.in For phenylpropene, this reaction would likely lead to a mixture of ortho, meta, and para isomers, with the ortho and para isomers often being the major products due to the directing effect of the alkyl group. byjus.com Achieving selective meta-halogenation can be challenging.

Enzymatic halogenation, using halogenase enzymes, offers a highly regioselective alternative to traditional chemical methods and can be performed under milder conditions. nih.govnih.govmanchester.ac.uk These enzymes can catalyze halogenation on unactivated carbon centers. nih.gov

Table 2: Comparison of Halogenation Methods

| Method | Reagents | Selectivity | Conditions |

| Electrophilic Aromatic Halogenation | Cl₂, FeCl₃ | Ortho/Para directing | Varies |

| Enzymatic Halogenation | Halogenase, Halide source | Highly regioselective | Mild, aqueous |

| Sandmeyer Reaction | Diazonium salt, CuCl | Specific to position of amino group | Aqueous, moderate temperature |

This table summarizes key aspects of different halogenation methods that could be applied in the synthesis of chlorinated phenylpropenes.

Reduction Methodologies for Functionalized Intermediates

Reduction reactions are essential for converting functionalized intermediates into the target allyl structure. For example, a common precursor to this compound could be 3-(3-chlorophenyl)propenal (3-chlorocinnamaldehyde) or 3-(3-chlorophenyl)propen-1-ol (3-chlorocinnamyl alcohol).

The selective reduction of the carbonyl group in an α,β-unsaturated aldehyde or ketone to an alcohol, without reducing the carbon-carbon double bond, can be achieved using specific reducing agents. researchgate.net For instance, sodium borohydride (B1222165) (NaBH₄) is often used for this purpose. acs.org Further reduction of the resulting cinnamyl alcohol derivative to the corresponding propene can be more complex.

Alternatively, the Claisen-Schmidt condensation between 3-chlorobenzaldehyde (B42229) and an appropriate ketone can yield a chalcone (B49325) derivative, which can then undergo a series of reduction steps. smolecule.com The reduction of cinnamyl alcohol derivatives can also be a key step. nih.gov

Advanced Synthetic Strategies and Catalysis

The synthesis of this compound and its analogs benefits from a range of advanced synthetic methodologies. These strategies often employ sophisticated catalytic systems and innovative reaction designs to achieve high efficiency, selectivity, and sustainability. The focus has increasingly shifted towards methods that not only enable the precise construction of the target molecule but also align with the principles of green chemistry, such as minimizing waste and energy consumption.

Catalytic Systems for Carbon-Carbon Bond Formation

The creation of the carbon skeleton of 3-aryl-1-propenes, including this compound, is fundamentally a process of carbon-carbon bond formation. Modern organic synthesis heavily relies on transition metal catalysis to achieve this transformation with high precision and functional group tolerance. Key among these are palladium, nickel, and copper-based catalytic systems, which facilitate cross-coupling reactions to construct the essential aryl-allyl bond.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted allylbenzenes. For instance, a palladium-catalyzed tandem cross-coupling/π-allylation sequence allows for the coupling of nitromethane (B149229) with vinyl triflates, providing a pathway to homoallylic nitro products which are versatile precursors. organic-chemistry.org Similarly, palladium complexes can catalyze the annulation of amides and allylbenzenes to construct more complex heterocyclic structures like isoquinolinones, demonstrating the power of these catalysts in C-H functionalization and tandem sequences. researchgate.net The use of solid-supported palladium catalysts is also a significant advancement, as it allows for easy separation and recycling of the catalyst, making the process more economical and environmentally friendly. dokumen.pub

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-C bond formation. Nickel catalysts can facilitate the intermolecular benzylation of unactivated alkenes with benzyl (B1604629) chlorides to yield functionalized allylbenzene (B44316) derivatives. organic-chemistry.org Furthermore, dual photoredox/nickel catalysis enables the cross-coupling of alkylsilicates with alkenyl halides under very mild conditions, showcasing the ability to use previously challenging substrates like alkenyl chlorides. organic-chemistry.org

Copper-based catalytic systems are particularly notable for their ability to perform asymmetric allylic alkylations. A copper-diphosphine complex has been successfully used for the allylic alkylation with highly reactive organolithium reagents, achieving exceptional enantioselectivities. nih.gov The active catalyst was identified as a diphosphine copper monoalkyl species, highlighting the importance of understanding the catalyst structure to achieve high levels of asymmetric induction. nih.gov This methodology provides a route to chiral analogs of this compound.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium(0) Complexes | Vinyl triflates, Nitromethane | Homoallylic nitro compounds | Tandem cross-coupling/π-allylation sequence. organic-chemistry.org |

| Palladium(II) Acetate (B1210297) / Cu(OAc)₂ | N-sulfonyl amides, Allylbenzenes | Isoquinolinones | Tandem C(sp²)-H allylation/aminopalladation sequence. researchgate.net |

| Nickel(II) Chloride-dppp | Aliphatic acid anhydrides, Vinyl halides | Substituted alkenes | Decarboxylative cross-coupling. organic-chemistry.org |

| Iron(II) Bromide / Zinc | Alkyl halides, Terminal arylalkynes | Z-1,2-disubstituted olefins | Reductive cross-coupling with high Z-selectivity. organic-chemistry.org |

| Copper(I) / Chiral Diphosphine Ligand | Allylic phosphates, Organolithium reagents | Chiral allylated alkanes | Catalytic asymmetric allylic alkylation with high enantioselectivity. nih.gov |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals like this compound and its derivatives. The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. womengovtcollegevisakha.ac.inrjpn.org Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One of the most significant green advancements is the replacement of volatile organic compounds (VOCs) with safer alternatives. Water is an ideal green solvent, and catalytic reactions such as the rhodium-catalyzed hydroformylation of 2-arylpropenes have been successfully performed in aqueous biphasic systems. researchgate.netresearchgate.net This approach not only simplifies product separation but also allows for the recycling of the water-soluble catalyst. researchgate.net Ionic liquids (ILs) and supercritical fluids (SCFs) are other promising alternative solvent systems. pitt.edu ILs can act as both the solvent and a stabilizer for the catalyst, while SCFs offer tunable properties and gas-like viscosities that can enhance reaction rates. pitt.edu

Energy efficiency is often improved by employing microwave irradiation or ultrasound sonication. womengovtcollegevisakha.ac.in These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating. researchgate.net Solvent-free, or solid-state, reactions represent an ideal green methodology by completely eliminating the need for a solvent, thus reducing waste and simplifying purification. womengovtcollegevisakha.ac.in

| Green Chemistry Approach | Specific Method | Application Example | Key Advantage |

| Alternative Solvents | Aqueous Biphasic System | Rh-catalyzed hydroformylation of 2-arylpropenes. researchgate.netresearchgate.net | Use of non-toxic water, easy catalyst recycling. |

| Ionic Liquids (ILs) | Palladium-catalyzed Heck reactions. pitt.edu | Low volatility, potential for catalyst stabilization and recycling. | |

| Supercritical Fluids (e.g., scCO₂) | Asymmetric hydrogenation. pitt.edu | Tunable properties, simplified downstream processing. | |

| Recyclable Catalysts | Solid-Supported Catalysts | Pd supported on carbon nanotubes for Suzuki and Heck couplings. dokumen.pub | Easy separation and reuse, reduced metal contamination. dokumen.pub |

| Energy Efficiency | Microwave Irradiation | Synthesis of polyheterocyclic systems via MCRs. researchgate.net | Rapid heating, shorter reaction times, often higher yields. researchgate.net |

| Process Intensification | Solvent-Free Reactions | Solid-state esterification or other condensation reactions. womengovtcollegevisakha.ac.in | Eliminates solvent waste, simplifies workup. |

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. organic-chemistry.orgtcichemicals.com These processes avoid the need to isolate and purify intermediates, thereby saving time, resources, and reducing waste. They are defined by the formation of multiple chemical bonds in sequence without changing the reaction conditions.

MCRs involve bringing together three or more reactants in one pot to form a product that incorporates structural elements from each starting material. researchgate.nettcichemicals.com For example, a palladium-catalyzed three-component reaction of 3-hydroxypropionitrile, an arylboronic acid (such as (3-chlorophenyl)boronic acid), and a second arylboronic acid can produce substituted dihydrochalcones, which are structurally related to the target compound's precursors. acs.org Another example is the metal-free, three-component coupling of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene to synthesize substituted pyrazoles, demonstrating the power of MCRs in creating complex heterocycles. acs.org

Tandem reactions involve a sequence of intramolecular or intermolecular transformations where the first reaction generates a reactive intermediate that subsequently undergoes further reactions. nih.gov The synthesis of isoquinolinones and pyridinones from N-sulfonyl amides and allylbenzenes via a palladium-catalyzed sequence is a prime example. This process involves a cascade of C(sp²)-H allylation, aminopalladation, β-H elimination, and isomerization steps, all occurring in a single pot. researchgate.net Similarly, tandem reactions of 1,2-allenic ketones can lead to highly functionalized benzenes through a sequence of Michael additions and intramolecular cyclizations. nih.gov These strategies offer a powerful means to rapidly build molecular complexity from simple starting materials.

| Reaction Type | Reactants | Key Transformation | Product Class |

| Multi-Component | Aryl Iodides, NaN₃, Oxalic Acid | Palladium-catalyzed reaction. organic-chemistry.org | N-formylanilines |

| Multi-Component | Aldehydes, Sulfonyl Hydrazides, 2-Bromo-3,3,3-trifluoropropene | Metal-free, catalyst-free coupling. acs.org | 3-Trifluoromethylpyrazoles |

| Multi-Component | 3-Hydroxypropionitrile, (3-Chlorophenyl)boronic acid, another Arylboronic acid | Palladium-catalyzed diarylation. acs.org | 1,3-Bis(aryl)propan-1-ones |

| Tandem | N-sulfonyl amides, Allylbenzenes | Pd-catalyzed C-H functionalization/annulation. researchgate.net | Isoquinolinones and Pyridinones |

| Tandem | 1,2-Allenic ketones, Cyanoacetate | Double Michael addition/intramolecular aldol (B89426) reaction. nih.gov | Functionalized Benzenes |

| Tandem | 2-Vinylbenzaldehydes, Anilines | Imine formation/6π-electrocyclization/aerobic oxidation. acs.org | Isoquinolones |

Semi-Synthesis and Biotransformation Techniques

Semi-synthesis and biotransformation represent powerful approaches for the selective functionalization of molecules, often providing access to chiral compounds that are difficult to obtain through traditional chemical synthesis. These methods leverage the high selectivity of enzymes and microorganisms to perform specific chemical modifications on a synthetic substrate.

Biotransformation is particularly effective for introducing functional groups at specific positions. For allylic compounds like this compound, enzymes can catalyze reactions such as hydroxylation at the allylic position. mdpi.com This is a valuable transformation as it introduces a hydroxyl group, creating a chiral center and providing a handle for further synthetic modifications. For example, fungi such as Syncephalastrum racemosum have been shown to hydroxylate unsaturated lactones at the allylic position. mdpi.com Cytochrome P450 monooxygenases (CYPs) are another class of enzymes capable of performing regioselective allylic hydroxylations on various substrates. frontiersin.org

Besides hydroxylation, enzymes can perform other valuable transformations. The hydrolysis of racemic esters by lipases or whole-cell systems like Rhizopus arrhizus is a well-established method for kinetic resolution, yielding chiral alcohols and unreacted esters with high enantiomeric excess. scielo.br This strategy could be applied to a racemic precursor of this compound to resolve its enantiomers. Unspecific peroxygenases (UPOs) are also versatile biocatalysts that can perform selective oxygenation reactions, such as the epoxidation of the double bond in allylic alcohols. researchgate.net The choice of biocatalyst and reaction conditions can direct the transformation towards different products, such as epoxides or diols. mdpi.com While the direct genotoxicity of some allylic compounds can be a concern, biotransformation pathways are crucial for their metabolism and potential functionalization. nih.gov

| Biocatalyst/System | Substrate Type | Transformation | Product Type |

| Rhizopus arrhizus | Racemic acetoxy-phenyl-butene | Stereoselective acetate hydrolysis. scielo.br | Chiral (R)-1-phenyl-3-buten-1-ol |

| Cytochrome P450s (e.g., CYP267B1) | Allylic compounds | Regioselective allylic C-H hydroxylation. frontiersin.org | Allylic alcohols |

| Syncephalastrum racemosum | Unsaturated lactones | Allylic hydroxylation. mdpi.com | Allylically hydroxylated lactones |

| Absidia cylindrospora | Unsaturated lactones | Epoxidation of the double bond. mdpi.com | Epoxylactones |

| Unspecific Peroxygenase (UPO) | E/Z allylic alcohols | Divergent oxidation (epoxidation or aldehyde formation). researchgate.net | Epoxides, Aldehydes |

Electrophilic Reactions

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present on the ring: the chloro group and the allyl (prop-2-en-1-yl) group.

Directing Effects of Substituents:

Chloro Group: The chlorine atom is an ortho-, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, due to its electronegativity, it is a deactivating group, slowing down the rate of reaction compared to benzene (B151609). hu.edu.jo

Allyl Group: The allyl group is considered a weakly activating, ortho-, para-directing substituent. It donates electron density primarily through an inductive effect. hu.edu.jo

Combined Influence and Regioselectivity: In this compound, the substituents are meta to each other. The directing effects are therefore analyzed for each potential substitution site:

Position 2: Ortho to the allyl group and ortho to the chloro group. Both groups direct to this position.

Position 4: Para to the chloro group and ortho to the allyl group. Both groups direct to this position.

Position 6: Ortho to the chloro group and para to the allyl group. Both groups direct to this position.

Position 5: Meta to both groups, making substitution at this site highly unfavorable.

Given that both substituents direct incoming electrophiles to positions 2, 4, and 6, a mixture of products is expected. The activating nature of the allyl group and the deactivating nature of the chloro group suggest that substitution will be directed primarily by the stronger activating/less deactivating influence, but the combined directing effects lead to multiple isomers. Steric hindrance may play a role in the distribution of these isomers, potentially disfavoring the more crowded position 2.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-Allyl-2,4-dichloro-5-nitrobenzene, 1-Allyl-2,6-dichloro-3-nitrobenzene, 1-Allyl-4,6-dichloro-2-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Allyl-3,x-dichloro-y-bromobenzene (mixture of isomers) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally low yielding due to the deactivating chloro group. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | Mixture of chlorophenylpropene sulfonic acids. uomustansiriyah.edu.iq |

Electrophilic Addition to the Propene Double Bond

The electron-rich double bond of the propene group readily undergoes electrophilic addition reactions. savemyexams.comsavemyexams.com The regioselectivity of these additions to unsymmetrical alkenes is predicted by Markovnikov's rule, which states that in the addition of a protic acid (HX), the proton adds to the carbon atom that has the greater number of hydrogen atoms, while the halide adds to the carbon that can form the more stable carbocation. wikipedia.orgchemeurope.com

In the case of this compound, the addition of an electrophile to the double bond can generate two possible carbocation intermediates. The secondary benzylic carbocation is significantly stabilized by resonance with the benzene ring, making it the more stable intermediate. Consequently, the reaction proceeds via this pathway to yield the Markovnikov product.

Mechanism of Hydrohalogenation:

The alkene's π-bond attacks the hydrogen of the hydrogen halide (e.g., HBr), forming a C-H bond on the terminal carbon (C3) of the propene chain. libretexts.orgchadsprep.com This generates a secondary, resonance-stabilized benzylic carbocation at C2.

The halide anion (Br⁻) then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org

Anti-Markovnikov addition can be achieved for HBr in the presence of peroxides, which forces the reaction to proceed through a free-radical mechanism. wikipedia.orgchemeurope.com

Table 2: Products of Electrophilic Addition to this compound

| Reaction | Reagents | Product(s) | Regioselectivity |

| Hydrohalogenation | HCl, HBr, or HI | 2-Halo-1-(3-chlorophenyl)propane | Markovnikov |

| Radical Hydrobromination | HBr, Peroxides (e.g., ROOR) | 1-Bromo-3-(3-chlorophenyl)propane | Anti-Markovnikov |

| Halogenation | Br₂ or Cl₂ | 1,2-Dihalo-3-(3-chlorophenyl)propane | N/A |

| Hydration | H₂O, H⁺ (acid catalyst) | 1-(3-Chlorophenyl)propan-2-ol | Markovnikov |

Nucleophilic Reactions

Nucleophilic Addition to the Propene Double Bond

Simple alkenes, being electron-rich, are generally not susceptible to attack by nucleophiles. wikipedia.org Nucleophilic addition to a carbon-carbon double bond typically requires the presence of a strong electron-withdrawing group conjugated with the double bond to make it electrophilic, as seen in Michael additions to α,β-unsaturated carbonyl compounds. smolecule.com

The propene unit in this compound is not activated in this manner. Therefore, direct nucleophilic addition to the double bond is not a facile process. However, such reactions can be induced under specific conditions, for instance by using a strong base to deprotonate the allylic position, generating a resonance-stabilized allyl anion. This anion can then act as a nucleophile itself, reacting with various electrophiles. organic-chemistry.org

Nucleophilic Substitution on Halogenated Centers

The chlorine atom on the phenyl ring represents a potential site for nucleophilic substitution. However, nucleophilic aromatic substitution (SNAr) on aryl halides like chlorobenzene is inherently difficult. pressbooks.pub The reaction is generally unfavorable because it requires attack on an electron-rich aromatic system and involves a high-energy intermediate. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions relative to the leaving group, which can stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubbyjus.com In this compound, there are no such activating groups, making the standard SNAr pathway require extremely harsh conditions of high temperature and pressure.

Under forcing conditions with a very strong base like sodium amide (NaNH₂), substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. pressbooks.pubyoutube.com

A more synthetically useful approach for substituting the chlorine atom involves transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly effective.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly versatile for forming new carbon-carbon bonds. organic-chemistry.orgharvard.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds, coupling the aryl chloride with an amine.

Table 3: Examples of Nucleophilic Substitution Reactions for this compound

| Reaction Type | Reagents | General Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(0) catalyst, Base | 3-(3-R-phenyl)-1-propene |

| Buchwald-Hartwig Amination | R₂NH, Pd(0) catalyst, Base | N,N-R₂-(3-(prop-2-en-1-yl)phenyl)amine |

| Benzyne Formation | NaNH₂, NH₃ (liquid) | Mixture of 3- and 4-allyl-aniline |

Derivatization Chemistry and Functional Group Interconversions

The chemical versatility of this compound allows for a wide array of derivatization reactions. These transformations can target the terminal alkene, the aromatic ring, or functional groups introduced through prior modifications. Such derivatizations are crucial for synthesizing analogs with tailored properties and for creating intermediates for more complex syntheses.

Silylation is a common strategy to protect hydroxyl groups or to introduce silicon-containing moieties that can influence the electronic and steric properties of a molecule. Direct silylation of the alkene in this compound is not a typical transformation. However, the corresponding alcohol, 3-(3-chlorophenyl)propan-1-ol, which can be obtained via hydroboration-oxidation of the alkene, is an excellent substrate for silylation.

The silylation of alcoholic precursors is a well-established method. For instance, the protection of the secondary hydroxyl group in Baylis-Hillman adducts derived from 3-chlorobenzaldehyde has been successfully achieved using silylating agents like tert-butyldimethylsilyl chloride (TBSCl) or tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) in the presence of a base such as imidazole (B134444) or triethylamine. metu.edu.tr These reactions typically proceed in good to excellent yields. metu.edu.tr

A study on the ruthenium-catalyzed dehydrogenative silylation of 1-phenylpropan-1-ol with diethylsilane (B7801327) highlights a modern approach to forming silyl (B83357) ethers. nih.gov This method, which proceeds via an intermediate silyl ether, could be applicable to 3-(3-chlorophenyl)propan-1-ol. nih.gov Furthermore, more complex silylations involving a 3-chlorophenyl group have been reported, such as the Mg-promoted double silylation of trifluoroacetimidoyl chlorides leading to 1,N-Bis(trimethylsilyl)-1-[N-(m-chlorophenyl)]amino-2,2-difluoroethene. amazonaws.com

Table 1: Representative Silylation Reactions of 3-Chlorophenyl Derivatives

| Precursor | Silylating Agent | Product | Reference |

| Baylis-Hillman adduct of 3-chlorobenzaldehyde | TBSCl, Imidazole | Silylated Baylis-Hillman adduct | metu.edu.tr |

| 1-Phenylpropan-1-ol | H₂SiEt₂ | (E)-diethyl(1-phenylpropoxy)(styryl)silane | nih.gov |

| N-(m-chlorophenyl)trifluoroacetimidoyl chloride | Mg, TMSCl | 1,N-Bis(trimethylsilyl)-1-[N-(m-chlorophenyl)]amino-2,2-difluoroethene | amazonaws.com |

Acylation reactions, particularly the Friedel-Crafts acylation, are a fundamental method for introducing an acyl group onto an aromatic ring. The benzene ring of this compound can undergo Friedel-Crafts acylation, although the presence of the deactivating chloro substituent and the activating allyl group can influence the regioselectivity and reaction conditions. The reaction involves treating the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comlibretexts.orgsavemyexams.com

The mechanism proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the electrophilic aromatic substitution. youtube.comkhanacademy.orgyoutube.com While the chlorine atom is deactivating, the allyl group is an ortho-, para-director. Therefore, acylation is expected to occur at the positions ortho and para to the allyl group. However, steric hindrance may favor substitution at the para position.

Although specific examples of Friedel-Crafts acylation on this compound are not extensively documented in readily available literature, the principles of this reaction are well-established. For instance, the Friedel-Crafts acylation of 3,3′-dimethylbiphenyl has been studied, demonstrating the influence of substituents on the reactivity and selectivity of the acylation process. core.ac.uk The reaction conditions, such as the choice of solvent and the method of addition of the catalyst, can significantly impact the outcome. core.ac.uk

Esterification and carbamation reactions require the presence of a hydroxyl or amino group, respectively. Therefore, this compound must first be functionalized. The corresponding carboxylic acid, 3-(3-chlorophenyl)propanoic acid, can be synthesized and subsequently esterified. The ethyl ester of 3-(3-chlorophenyl)propanoic acid is a commercially available compound, indicating that its synthesis via esterification is a viable process. riekemetals.comnih.gov The synthesis of 3-(3-chlorophenyl)propanoic acid itself can be achieved through methods such as the hydrolysis of a malonic ester derivative.

Similarly, carbamation reactions would proceed from the corresponding amine, 3-(3-chlorophenyl)propan-1-amine (B95525). ontosight.ai This primary amine can be synthesized and then reacted with various reagents, such as isocyanates or chloroformates, to yield carbamates. While specific examples of carbamation starting from 3-(3-chlorophenyl)propan-1-amine are not prevalent in the searched literature, the general reactivity of primary amines in forming carbamates is a standard transformation in organic synthesis.

The alkene moiety in this compound and its derivatives is susceptible to oxidation, most notably epoxidation. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgajrconline.org This reaction has been successfully applied to 3-chlorocinnamyl alcohol, which can be derived from 3-chlorocinnamic acid. nih.govmolaid.com The reaction typically employs a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide (t-BuOOH) or cumene (B47948) hydroperoxide. wikipedia.orgnih.gov The choice of the chiral ligand dictates the stereochemistry of the resulting epoxide. oregonstate.edu

Diastereoselective epoxidation of allylic alcohols can also be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The stereochemical outcome is often directed by hydrogen bonding between the allylic hydroxyl group and the peracid. wikipedia.orgnih.gov In cyclic systems, the facial selectivity can be influenced by the conformation of the allylic alcohol. wikipedia.org The epoxidation of allylic diols derived from Baylis-Hillman adducts with m-CPBA has been shown to proceed with high anti-diastereoselectivity, a result attributed to intramolecular hydrogen bonding. organic-chemistry.org

Vanadium-catalyzed epoxidations are also highly selective for allylic alcohols and can exhibit different stereoselectivities compared to hydrogen-bonding directed systems. wikipedia.org Furthermore, titanium salalen complexes have been used for the syn-selective epoxidation of terminal allylic alcohols. researchgate.net

Table 2: Epoxidation of 3-Chlorophenyl-Containing Allylic Alcohols

| Substrate | Reagent/Catalyst | Product | Selectivity | Reference |

| 3-Chlorocinnamyl alcohol | Ti(O-iPr)₄, (+)-DET, t-BuOOH | (2S,3S)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol | Enantioselective | nih.gov |

| 3-Chlorocinnamyl alcohol | Ti(O-iPr)₄, (-)-DET, t-BuOOH | (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol | Enantioselective | nih.gov |

| Allylic diol from 3-chlorobenzaldehyde | m-CPBA | anti-Epoxy diol | Diastereoselective | organic-chemistry.org |

While this compound itself is not a direct substrate for aldol or Michael reactions, its precursor, 3-chlorobenzaldehyde, is a key starting material for the synthesis of chalcone analogs that readily undergo these transformations. The Claisen-Schmidt condensation of 3-chlorobenzaldehyde with various ketones, such as acetone (B3395972) or substituted acetophenones, yields α,β-unsaturated ketones (chalcones). d-nb.infonih.gov This reaction is typically catalyzed by a base, such as sodium hydroxide. nih.gov Studies have shown that the reactivity of chlorobenzaldehydes in this condensation can be influenced by the position of the chlorine atom, with 3-chlorobenzaldehyde exhibiting reactivity consistent with its electronic effects. taylorfrancis.com

These chalcone analogs, which contain the 3-chlorophenyl moiety, are excellent Michael acceptors due to the electrophilic nature of the β-carbon of the enone system. ekb.eg They can react with a variety of nucleophiles in a Michael addition reaction. For example, the addition of malononitrile (B47326) to chalcones bearing a 3-chlorophenyl group has been reported in asymmetric syntheses using chiral organocatalysts. mdpi.com Similarly, the thia-Michael addition of thiols, such as 4-chlorothiophenol, to thiophene-containing chalcone analogues has been investigated. lew.ro The enantioselective Michael addition of cyclic β-diones to chalcones has also been achieved using quinine-based organocatalysts. mdpi.com

Table 3: Condensation and Michael Addition Reactions Involving 3-Chlorophenyl Analogs

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Claisen-Schmidt Condensation | 3-Chlorobenzaldehyde, Acetone | NaOH, Microwave | (E)-4-(3-Chlorophenyl)but-3-en-2-one | d-nb.infonih.gov |

| Asymmetric Michael Addition | Chalcone with 3-chlorophenyl group, Malononitrile | Rosin-derived squaramide | (R)-2-(1-(3-chlorophenyl)-3-oxo-3-phenylpropyl)malononitrile | mdpi.com |

| Michael Addition | Chalcone, 1,3-Cyclopentadione | Quinine-based primary amine | Chiral 3,4-dihydropyran derivative | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 3 3 Chlorophenyl 1 Propene and Its Derivatives

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 3-(3-Chlorophenyl)-1-propene is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural features: the meta-substituted chlorobenzene (B131634) ring and the allyl (propene) side chain. Analysis of related compounds, such as chlorophenyl-substituted chalcones and cinnamyl alcohol, provides a basis for these predictions. materialsciencejournal.orgresearchgate.netuantwerpen.be

Key expected vibrational frequencies include C-H stretching vibrations for the aromatic ring and the vinyl group, which typically appear above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching of the benzylic -CH₂- group is expected just below 3000 cm⁻¹. The carbon-carbon double bond stretches for the vinyl group and the aromatic ring are anticipated in the 1640-1570 cm⁻¹ region. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is expected at lower wavenumbers, typically in the 800-700 cm⁻¹ range. Furthermore, the meta-substitution pattern on the benzene (B151609) ring gives rise to a specific combination of C-H out-of-plane bending bands in the fingerprint region (900-650 cm⁻¹).

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This interactive table outlines the predicted vibrational modes and their corresponding wavenumber ranges based on characteristic group frequencies and data from analogous molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Ar-H) | 3100 - 3010 | Medium-Weak |

| C-H Stretch | Vinylic (=C-H) | 3090 - 3070 | Medium |

| C-H Stretch | Aliphatic (-CH₂-) | 2930 - 2850 | Medium |

| C=C Stretch | Alkene (-CH=CH₂) | 1645 - 1635 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1475 | Medium-Strong |

| C-H Bend | Vinylic (=CH₂) | 990, 910 | Strong |

| C-H Bend | Aromatic (meta-subst.) | 880 - 840, 780 - 740 | Strong |

Raman spectroscopy provides complementary information to FT-IR. nih.gov It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. A key difference is that non-polar bonds with symmetric vibrations, such as C=C bonds, tend to produce strong signals in Raman spectra, whereas they may be weak in FT-IR. Therefore, in the Raman spectrum of this compound, the aromatic and vinylic C=C stretching vibrations are expected to be particularly intense. The other vibrational modes listed in the FT-IR table would also be present, though their relative intensities would differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound is predicted to show four distinct sets of signals corresponding to the four unique proton environments. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the anisotropy of the benzene ring. The splitting patterns, or multiplicities, arise from spin-spin coupling between neighboring protons. Detailed analysis of allyl groups and meta-disubstituted benzene rings in similar molecules provides a strong basis for these predictions. youtube.comyoutube.com Data from the parent compound, allylbenzene (B44316), and a long-chain chloro-substituted analogue serve as excellent reference points. rsc.orgchemicalbook.com

Aromatic Protons (Ar-H): Four protons on the benzene ring are in different chemical environments. Due to complex coupling, they are expected to appear as a multiplet in the range of δ 7.10-7.30 ppm.

Internal Vinyl Proton (-CH=): This proton is coupled to the two benzylic protons and the two terminal vinyl protons. This complex coupling should result in a multiplet, likely a doublet of triplets, appearing downfield around δ 5.90-6.10 ppm.

Terminal Vinyl Protons (=CH₂): These two protons are diastereotopic and will have slightly different chemical shifts. They couple with the internal vinyl proton (cis and trans relationships) and with each other (geminal coupling), resulting in two distinct multiplets, likely doublet of doublets, in the region of δ 5.00-5.20 ppm. youtube.com

Benzylic Protons (Ar-CH₂-): These two protons are adjacent to the aromatic ring and coupled to the internal vinyl proton, giving rise to a doublet around δ 3.40 ppm. rsc.org

Table 2: Predicted ¹H NMR Data for this compound This interactive table summarizes the expected ¹H NMR spectral parameters.

| Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| Ar-H | 7.10 - 7.30 | 4H | m (multiplet) | - |

| -CH= | 5.90 - 6.10 | 1H | m (doublet of triplets) | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6.5 |

| =CH₂ | 5.00 - 5.20 | 2H | m (two) | J_trans ≈ 17, J_cis ≈ 10, J_geminal ≈ 2 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, which lacks molecular symmetry, nine distinct signals are expected, one for each carbon atom. Chemical shifts can be predicted based on data from closely related structures. rsc.orgmnstate.edu The carbon attached to the chlorine atom will be shifted downfield, as will the aromatic carbon attached to the allyl group. The vinyl carbons will appear in the characteristic alkene region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table shows the estimated chemical shifts for each unique carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Cl (Aromatic) | 134 - 135 |

| C-CH₂ (Aromatic) | 141 - 142 |

| -CH= (Vinyl) | 136 - 137 |

| =CH₂ (Vinyl) | 116 - 117 |

| Aromatic CH (ortho to Cl) | 128 - 129 |

| Aromatic CH (para to Cl) | 129 - 130 |

| Aromatic CH (ortho to allyl) | 126 - 127 |

| Aromatic CH (meta to both) | 126 - 127 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a radical cation, the molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is highly characteristic of the molecular structure. nih.govmetabolomics.se

The mass spectrum of this compound is expected to show a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺˙ at m/z 152 and M+2 at m/z 154, with a relative intensity of about 3:1.

The fragmentation of the molecular ion is expected to proceed through several predictable pathways based on the stability of the resulting cations and neutral radicals. core.ac.ukmiamioh.edu

Loss of Chlorine: Cleavage of the strong aryl-Cl bond can lead to the loss of a chlorine radical, producing a C₉H₉⁺ ion at m/z 117.

Benzylic Cleavage: The bond between the benzylic carbon and the vinyl carbon is relatively weak. Its cleavage can result in two pathways:

Loss of an allyl radical (•C₃H₅) to form a chlorobenzyl cation [C₇H₆Cl]⁺, which would show isotopic peaks at m/z 125 and 127.

Formation of an allyl cation [C₃H₅]⁺ at m/z 41.

Formation of Tropylium (B1234903) Ion: A very common fragmentation pathway for alkylbenzenes is the loss of the side chain with rearrangement to form the highly stable tropylium cation [C₇H₇]⁺ at m/z 91. core.ac.uk

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound This interactive table details the likely fragments, their m/z values, and the corresponding neutral loss.

| m/z | Ion Formula | Identity / Origin | Neutral Loss |

|---|---|---|---|

| 152 / 154 | [C₉H₉Cl]⁺˙ | Molecular Ion (M⁺˙) | - |

| 125 / 127 | [C₇H₆Cl]⁺ | Chlorobenzyl Cation | •C₂H₃ |

| 117 | [C₉H₉]⁺ | Phenylpropene Cation | •Cl |

| 91 | [C₇H₇]⁺ | Tropylium Cation | •C₂H₂ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. The electron ionization (EI) mode provides characteristic fragmentation patterns that serve as a molecular fingerprint. The mass spectrum is distinguished by the molecular ion peak (M⁺) and a prominent M+2 peak, with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation is primarily driven by the stability of the resulting carbocations. Key fragmentation pathways include the loss of the chlorine radical, cleavage of the allylic bond, and rearrangements. The benzylic carbocation formed by the loss of the allyl group is particularly stable. Other significant fragments arise from the propene side chain itself. docbrown.infomiamioh.edu Research on the fragmentation of related substituted 3-phenylpropenoates has shown that the formation of stable cyclic intermediates, such as benzopyrylium ions, can be a driving force in the fragmentation process, particularly for ortho-substituted isomers. nih.govmetabolomics.senih.gov For the meta-substituted this compound, characteristic fragments would include the chlorotropylium ion and the phenyl cation.

Table 1: Predicted GC-MS (EI) Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ionic Fragment | Description |

|---|---|---|

| 154/152 | [C₉H₉Cl]⁺ | Molecular ion (M⁺) and its isotope peak |

| 117 | [C₉H₉]⁺ | Loss of chlorine radical (·Cl) from the molecular ion |

| 115 | [C₉H₇]⁺ | Tropylium cation, loss of HCl from the molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium cation, resulting from rearrangement and cleavage |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique primarily suited for polar, thermally labile, and high molecular weight compounds, making it less conventional for the direct analysis of relatively non-polar hydrocarbons like this compound. wikipedia.orgcreative-proteomics.com ESI typically requires the analyte to be pre-ionized in solution, which is challenging for this compound.

However, specialized ESI methods have been developed for the analysis of non-polar polyaromatic hydrocarbons. nih.gov These methods often employ specific solvent systems, such as toluene/methanol or dichloromethane/acetonitrile (B52724), and adjust instrumental parameters to facilitate the formation of radical cations (M⁺·) or protonated molecules ([M+H]⁺) at the metal-solution interface within the ESI capillary. nih.gov The efficiency of such ionization is generally low. For broader applicability, a combined atmospheric pressure ionization source, such as one integrating ESI with atmospheric pressure chemical ionization (APCI), would be more effective for analyzing mixtures containing both polar and non-polar analytes. acs.org

Table 2: Potential Ions in ESI-MS of this compound under Specialized Conditions

| m/z (Mass-to-Charge Ratio) | Proposed Ionic Species | Ionization Mode |

|---|---|---|

| 152.0393 | [C₉H₉Cl]⁺· | Radical Cation (Positive Mode) |

High-Performance Liquid Chromatography-Time-of-Flight (HPLC-TOF)

High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF) is an essential tool for the accurate mass determination of this compound and its derivatives or impurities. The high mass resolution and accuracy of TOF analyzers allow for the calculation of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in compound identification. nih.gov

A typical setup would involve a reverse-phase HPLC separation followed by ionization (often ESI or APCI) and detection by the TOF-MS. For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed. The measured mass can be compared to the theoretical mass, with the difference expressed in parts per million (ppm), to confirm the elemental formula. policija.sisci-hub.st

Table 3: High-Resolution Mass Data from a Hypothetical HPLC-TOF Analysis

| Ion Species | Theoretical m/z | Measured m/z | Mass Error (ppm) | Calculated Elemental Formula |

|---|

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying isomers, and quantifying its purity.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is the premier technique for the separation and purity analysis of volatile aromatic compounds. libretexts.orgyoutube.com A high-resolution capillary column is typically used to achieve separation from isomers and related impurities. The choice of stationary phase is critical; a mid-polarity phase, such as 5% phenyl-polysiloxane, provides excellent selectivity for aromatic compounds.

Purity assessment is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for quantification. For regioisomeric impurities, such as 2- and 4-chlorophenyl-1-propene, GC provides effective separation, with the elution order generally being ortho, followed by meta, and then para. researchgate.net

Table 4: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-Polysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet | Split/Splitless, 250 °C, Split ratio 50:1 |

| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID), 280 °C |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a robust method for the purity assessment of this compound, especially for analyzing less volatile derivatives or impurities. rasayanjournal.co.in The separation occurs based on the compound's partitioning between a non-polar stationary phase and a polar mobile phase.

A C18 (octadecylsilyl) bonded silica (B1680970) column is the most common choice for the stationary phase. bue.edu.eg The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. A UV detector is suitable for detection, leveraging the chromophore of the chlorophenyl group.

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 10 min, hold for 2 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 220 nm |

| Column Temperature | 30 °C |

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the purity of a sample. wikipedia.orgrsc.org The principle of separation involves a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (eluent). chromatographyonline.comsigmaaldrich.com

For a relatively non-polar compound like this compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), is appropriate. Components are separated based on their differing affinities for the stationary and mobile phases, resulting in different migration distances up the plate. The position of each component is quantified by its Retention Factor (Rf). chemistryhall.com Due to the presence of the aromatic ring, the spots can be easily visualized under a UV lamp at 254 nm.

Table 6: Example TLC System for Monitoring a Reaction to Synthesize this compound

| Compound | Rf Value | Visualization |

|---|---|---|

| Starting Material (e.g., 3-Chlorobenzaldehyde) | 0.25 | UV (254 nm) |

| Product (this compound) | 0.70 | UV (254 nm) |

Advanced Analytical Methodologies for Trace Analysis

The detection and quantification of trace levels of this compound and its derivatives in various matrices necessitate the use of highly sensitive and selective analytical techniques. The inherent volatility and semi-polar nature of these compounds make them amenable to analysis by gas chromatography, often coupled with mass spectrometry for definitive identification. For derivatives with lower volatility or those present in complex matrices, high-performance liquid chromatography offers a powerful alternative.

Methodologies for trace analysis are critical for monitoring environmental samples, assessing exposure, and ensuring the purity of chemical products. The development and validation of such methods involve optimizing sample preparation to isolate and concentrate the analytes, followed by instrumental analysis under conditions that ensure accuracy, precision, and low detection limits.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the trace analysis of volatile and semi-volatile organic compounds like this compound. researchgate.net The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides high selectivity and sensitivity, allowing for the identification of the compound based on its characteristic mass spectrum and retention time. For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. thermofisher.com

Sample preparation for GC-MS analysis often involves techniques such as solid-phase microextraction (SPME) or purge-and-trap, which are effective for extracting volatile compounds from water or air samples. rsc.orgresearchgate.net For solid samples, solvent extraction followed by cleanup steps may be necessary to remove interfering substances. tandfonline.comhelcom.fi

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. For this compound and its derivatives, reversed-phase HPLC with a C18 column is a common approach. nih.govresearchgate.net Detection is typically performed using a diode array detector (DAD) or a fluorescence detector (FLD), the latter being particularly sensitive for fluorescent compounds. wur.nl To enhance sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.gov

The selection of the appropriate analytical technique depends on the specific derivative, the matrix, and the required sensitivity. Method validation is a crucial step to ensure the reliability of the analytical results and typically includes the evaluation of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govresearchgate.net

Below are illustrative data tables showcasing the typical performance of advanced analytical methodologies for the trace analysis of compounds structurally similar to this compound. These tables are based on established methods for analogous volatile chlorinated aromatic compounds and serve as a reference for the expected analytical performance.

Table 1: Illustrative GC-MS Method Parameters for Trace Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.3 - 3 µg/L |

| Linear Range | 1 - 100 µg/L |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

Table 2: Illustrative HPLC Method Parameters for Trace Analysis

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | Diode Array Detector (DAD) at 220 nm |

| Limit of Detection (LOD) | 1 - 5 µg/L |

| Limit of Quantification (LOQ) | 3 - 15 µg/L |

| Linear Range | 10 - 500 µg/L |

| Recovery | 90 - 105% |

| Precision (RSD) | < 10% |

Detailed research findings on the mass spectral fragmentation of related substituted 3-phenylpropenoates indicate that electron ionization mass spectrometry can lead to characteristic fragmentation patterns, such as the loss of a chlorine atom, which is useful for structural elucidation. nih.govnih.gov The specific fragmentation of this compound would likely involve the formation of a stable tropylium-like cation or benzylic cation after the loss of an allyl or chlorine radical, respectively.

Computational and Theoretical Investigations of 3 3 Chlorophenyl 1 Propene Molecular Architecture

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from a theoretical standpoint. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the intricacies of molecular behavior at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed as they mix a portion of exact Hartree-Fock exchange with a density functional, often yielding highly accurate results.

The choice of a basis set is also a critical component of these calculations. A basis set is a set of functions (called basis functions) that are combined in linear combinations to create molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electronic distribution in the molecule, but at a higher computational expense. A commonly used and well-balanced basis set is 6-311G(d,p), which provides a good compromise between accuracy and computational efficiency for a wide range of molecular systems. For instance, in a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the B3LYP functional with a 6-311G(d,p) basis set was successfully used to analyze its structural and electronic properties.

Molecular geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, or ground-state, structure of the molecule. The process involves iteratively calculating the forces on each atom and adjusting their positions until these forces are minimized.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 3-(3-chlorophenyl)-1-propene, rotation around the single bond connecting the phenyl ring and the propene group would lead to different conformers with varying energies. By performing a potential energy surface (PES) scan, where the dihedral angle of this bond is systematically changed and the energy is calculated at each step, the most stable conformer (the one with the lowest energy) can be identified. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.

For example, in a study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.65 eV, indicating a significant degree of charge transfer within the molecule. The distribution of these orbitals is also informative; for instance, in (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the HOMO-LUMO transition implies an electron density transfer from the chlorophenyl ring to the fluorophenyl ring.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound

| Parameter | Energy (eV) |

| HOMO | -6.37 |

| LUMO | -2.72 |

| Energy Gap (ΔE) | 3.65 |

Note: Data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and is provided for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

In studies of similar chlorophenylpropenone compounds, MEP analysis has shown that the negative potential is often localized over electronegative atoms like oxygen in a carbonyl group, while the positive potential is distributed over the phenyl rings. For this compound, one would expect the π-electron cloud of the double bond and the phenyl ring, as well as the electronegative chlorine atom, to significantly influence the MEP map.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal important information about intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. In a study of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, NBO analysis was used to investigate the stability arising from hyperconjugative interactions and charge delocalization. For this compound, NBO analysis would likely reveal significant interactions involving the π-orbitals of the phenyl ring and the double bond, as well as interactions involving the lone pairs of the chlorine atom.

Table 2: Illustrative NBO Analysis Data for a Related Compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| LP(3)Cl | σ(C-C) | 5.2 |

Note: This is hypothetical data for illustrative purposes, showing typical interactions and their energies that might be found in a molecule like this compound.

Chemical Reactivity Descriptors and Prediction

The reactivity of a molecule, including where it is most likely to undergo a chemical reaction, can be predicted using a variety of descriptors derived from computational chemistry.

Fukui Functions and Local Reactivity Sites

Fukui functions are a key concept in conceptual DFT, utilized to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. For aromatic and conjugated systems, Fukui functions can pinpoint specific atoms or regions that are more susceptible to chemical modification. In the absence of direct studies on this compound, it is hypothesized that the π-system of the propene group and the aromatic ring would be key areas of reactivity, with the chlorine substituent influencing the electron distribution and thus the local reactivity.

Spectroscopic Property Prediction via Computational Methods

Computational methods are instrumental in predicting and interpreting various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, researchers can gain a deeper understanding of the molecular structure and bonding. For related compounds, DFT calculations have shown good agreement with experimental spectroscopic data. It is anticipated that similar computational approaches would yield accurate predictions for the spectroscopic properties of this compound.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by predicting their hyperpolarizability, a measure of their NLO response. Research on chalcone (B49325) derivatives, which share a similar phenylpropene backbone, has demonstrated that the presence of electron-donating and electron-accepting groups can significantly enhance NLO properties. While this compound itself may not possess strong NLO characteristics, computational assessment of its polarizability and hyperpolarizability would be the first step in evaluating its potential in this area.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide a dynamic view of molecular systems, offering insights into their interactions and behavior over time.

Molecular Docking Investigations for Interaction Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule might interact with a biological target, such as a protein. While no specific molecular docking studies have been reported for this compound, this method could be employed to investigate its potential interactions with various enzymes or receptors, should a biological activity be hypothesized. The binding affinity and interaction modes would be key outputs of such an investigation.

Molecular Dynamics Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations allow for the study of the physical movement of atoms and molecules over time. This technique can be used to assess the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as in a solvent or a biological environment. For this compound, MD simulations could reveal its preferred conformations and how it behaves in different environments, providing a more complete picture of its dynamic nature.

Research on Applications of 3 3 Chlorophenyl 1 Propene in Diverse Scientific Fields

Role as a Key Intermediate in Complex Organic Synthesis

The presence of both an alkene and a chlorinated aromatic ring makes 3-(3-chlorophenyl)-1-propene a valuable intermediate in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecular architectures.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. Arylpropene skeletons are core components of many pharmaceutical compounds. The chloro-substituent on the phenyl ring can influence the electronic properties of the molecule and provide a site for further functionalization through cross-coupling reactions.

The propene side chain can undergo a variety of transformations, including:

Oxidation: Cleavage of the double bond can yield aldehydes or carboxylic acids, which are common precursors in drug synthesis.

Addition Reactions: Halogenation, hydrohalogenation, and hydration of the double bond can introduce new functional groups.

Isomerization: The double bond can be shifted to form a more stable internal alkene, which can then be used in other reactions.

These potential transformations could lead to the synthesis of intermediates for a range of therapeutic areas. However, detailed research findings specifically naming this compound as a starting material for a commercial pharmaceutical intermediate are scarce.

Similar to the pharmaceutical industry, the agrochemical sector utilizes complex organic molecules to develop new pesticides, herbicides, and fungicides. The this compound structure could be a precursor to compounds with biological activity. The chlorophenyl group is a common feature in many agrochemicals, and the propene chain allows for the introduction of various toxophoric or pharmacophoric groups.

Potential synthetic pathways for creating agrochemical intermediates from this compound could involve reactions such as epoxidation of the double bond followed by ring-opening, or hydroformylation to introduce an aldehyde group. Despite these synthetic possibilities, specific examples of its large-scale use for the synthesis of commercial agrochemical intermediates are not widely reported in scientific journals or patent literature.

Specialty chemicals are a broad category of products that are sold on the basis of their performance or function, rather than their composition. These can include fragrances, flavorings, and various industrial additives. The aromatic and olefinic nature of this compound makes it a potential precursor for certain specialty chemicals. For instance, derivatives of allylbenzenes are known to be used in the fragrance industry.

However, there is limited specific information available that details the use of this compound in the production of specific, named specialty chemicals. Its role in this sector is likely as a niche intermediate for research and development rather than a high-volume production chemical.

Contributions to Materials Science and Polymer Chemistry

The vinyl group in this compound suggests its potential as a monomer for polymerization, leading to the creation of novel polymers and advanced materials.

In principle, this compound can be polymerized through its vinyl group to produce poly(this compound). The properties of such a polymer would be influenced by the presence of the chlorophenyl group, which could affect its thermal stability, refractive index, and solubility.

Substituted styrenes and other vinyl monomers are widely used in the polymer industry. The resulting polymers have a vast range of applications, from commodity plastics to high-performance engineering materials. While the polymerization of substituted styrenes is a well-established field, specific research focusing on the polymerization of this compound and the characterization of the resulting polymer is not readily found in the literature. Therefore, data on its performance as a monomer for advanced materials is not currently available.

Conjugated polymers, often derived from aromatic and vinyl monomers, are a key class of materials used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The aromatic ring in this compound could, in principle, be incorporated into a larger conjugated polymer backbone. The chlorine atom can be used to tune the electronic properties of the resulting polymer, such as its HOMO and LUMO energy levels, which is a critical aspect in the design of optoelectronic materials.

Despite this theoretical potential, there is a lack of published research demonstrating the synthesis of polymers from this compound and the evaluation of their properties for optoelectronic and switching device applications. The development of such materials would require significant research and development to overcome challenges related to polymerization control and device fabrication.

Explorations in Catalysis and Reaction Development